molecular formula C20H22N2O3S B13902375 N-(Tert-butyl)-4-methyl-1-(phenylsulfonyl)-1H-indole-2-carboxamide

N-(Tert-butyl)-4-methyl-1-(phenylsulfonyl)-1H-indole-2-carboxamide

Cat. No.: B13902375
M. Wt: 370.5 g/mol
InChI Key: MOWPGZQYTUUMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tert-butyl)-4-methyl-1-(phenylsulfonyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a phenylsulfonyl group, and a carboxamide group attached to an indole core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-4-methyl-1-(phenylsulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methylindole with tert-butyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-4-methyl-1-(phenylsulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and aryl groups.

Scientific Research Applications

N-(Tert-butyl)-4-methyl-1-(phenylsulfonyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s indole core makes it a valuable tool in the study of biological processes, including enzyme inhibition and receptor binding.

    Medicine: Indole derivatives are known for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-4-methyl-1-(phenylsulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the tert-butyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylbenzenesulfinimidoyl chloride: This compound is similar in structure and also features a tert-butyl group and a sulfonyl group.

    N-tert-Butyl-2-benzothiazolesulfenamide: Another related compound with a tert-butyl group and a sulfonamide moiety.

Uniqueness

N-(Tert-butyl)-4-methyl-1-(phenylsulfonyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and its indole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-tert-butyl-4-methylindole-2-carboxamide

InChI

InChI=1S/C20H22N2O3S/c1-14-9-8-12-17-16(14)13-18(19(23)21-20(2,3)4)22(17)26(24,25)15-10-6-5-7-11-15/h5-13H,1-4H3,(H,21,23)

InChI Key

MOWPGZQYTUUMCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3)C(=O)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.